Ethyl 2-[3-(aminomethyl)phenyl]-1,3-thiazole-4-carboxylate hydrobromide
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Overview
Description
Ethyl 2-[3-(aminomethyl)phenyl]-1,3-thiazole-4-carboxylate hydrobromide is a chemical compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[3-(aminomethyl)phenyl]-1,3-thiazole-4-carboxylate hydrobromide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via a Mannich reaction, where formaldehyde and a secondary amine react with the thiazole ring.
Esterification: The carboxylate group is introduced through esterification, typically using ethanol and an acid catalyst.
Formation of the Hydrobromide Salt: The final step involves the formation of the hydrobromide salt by reacting the free base with hydrobromic acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[3-(aminomethyl)phenyl]-1,3-thiazole-4-carboxylate hydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, introducing various substituents.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using appropriate catalysts.
Hydrolysis: Acidic or basic conditions can be used for hydrolysis, with hydrochloric acid or sodium hydroxide being common choices.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazole derivatives.
Hydrolysis: Carboxylic acids.
Scientific Research Applications
Ethyl 2-[3-(aminomethyl)phenyl]-1,3-thiazole-4-carboxylate hydrobromide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those with antimicrobial or anticancer properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Material Science: Thiazole derivatives are used in the development of organic semiconductors and other advanced materials.
Biological Studies: The compound can be used to study enzyme interactions and receptor binding due to its structural features.
Mechanism of Action
The mechanism of action of Ethyl 2-[3-(aminomethyl)phenyl]-1,3-thiazole-4-carboxylate hydrobromide involves its interaction with biological targets such as enzymes or receptors. The aminomethyl group can form hydrogen bonds with active site residues, while the thiazole ring can participate in π-π interactions with aromatic amino acids. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-[3-(aminomethyl)phenyl]-1,3-thiazole-4-carboxylate hydrochloride
- Ethyl 2-[3-(aminomethyl)phenyl]-1,3-thiazole-4-carboxylate sulfate
- Methyl 2-[3-(aminomethyl)phenyl]-1,3-thiazole-4-carboxylate
Uniqueness
Ethyl 2-[3-(aminomethyl)phenyl]-1,3-thiazole-4-carboxylate hydrobromide is unique due to its specific hydrobromide salt form, which can influence its solubility, stability, and bioavailability compared to other similar compounds. The presence of the hydrobromide ion can also affect the compound’s reactivity and interaction with biological targets.
Properties
IUPAC Name |
ethyl 2-[3-(aminomethyl)phenyl]-1,3-thiazole-4-carboxylate;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S.BrH/c1-2-17-13(16)11-8-18-12(15-11)10-5-3-4-9(6-10)7-14;/h3-6,8H,2,7,14H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMRIMFCCSIWXNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)C2=CC=CC(=C2)CN.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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